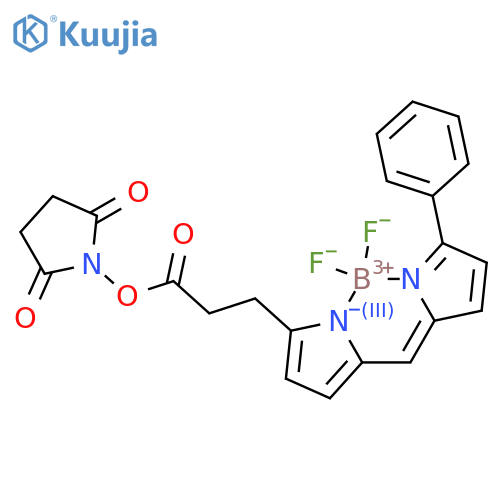Cas no 335193-70-9 (BDP R6G NHS ester)

BDP R6G NHS ester structure
商品名:BDP R6G NHS ester
BDP R6G NHS ester 化学的及び物理的性質
名前と識別子
-
- BIODIPY R6G ester
- (2,5-dioxopyrrolidin-1-yl) 3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoate
- CS-0882521
- BDPR6GNHSester
- 1443457-59-7
- HY-D1906
- BP-23897
- DA-71493
- 2,5-Dioxo-1-pyrrolidinyl 3-(4,4-difluoro-5-phenyl-3a,4a-diaza-4-bora-s-indacen-3-yl)propionate
- 335193-70-9
- SCHEMBL15132296
- BDP R6G NHS ester
-
- インチ: InChI=1S/C22H18BF2N3O4/c24-23(25)26-16(9-13-22(31)32-28-20(29)11-12-21(28)30)6-7-17(26)14-18-8-10-19(27(18)23)15-4-2-1-3-5-15/h1-8,10,14H,9,11-13H2
- InChIKey: AAMQZFYOSUWKRX-UHFFFAOYSA-N
- ほほえんだ: [B-]1(N2C(=CC=C2CCC(=O)ON3C(=O)CCC3=O)C=C4[N+]1=C(C=C4)C5=CC=CC=C5)(F)F
計算された属性
- せいみつぶんしりょう: 437.1358426g/mol
- どういたいしつりょう: 437.1358426g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 926
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.6Ų
BDP R6G NHS ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDB-6-25mg |
BDP R6G NHS ester |
335193-70-9 | >95.00% | 25mg |
¥2800.0 | 2023-09-19 | |
| A2B Chem LLC | AV18123-5mg |
BDP R6G NHS ester |
335193-70-9 | 98% | 5mg |
$289.00 | 2024-04-20 | |
| 1PlusChem | 1P019EYZ-5mg |
BDP R6G NHS ester |
335193-70-9 | 98% | 5mg |
$309.00 | 2024-05-05 | |
| A2B Chem LLC | AV18123-50mg |
BDP R6G NHS ester |
335193-70-9 | 98% | 50mg |
$2473.00 | 2024-04-20 | |
| Ambeed | A1192852-25mg |
BDP R6G NHS ester |
335193-70-9 | 98% | 25mg |
$714.0 | 2025-02-25 | |
| Ambeed | A1192852-50mg |
BDP R6G NHS ester |
335193-70-9 | 98% | 50mg |
$1253.0 | 2025-02-25 | |
| Ambeed | A1192852-5mg |
BDP R6G NHS ester |
335193-70-9 | 98% | 5mg |
$364.0 | 2025-02-25 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDB-6-1mg |
BDP R6G NHS ester |
335193-70-9 | >95.00% | 1mg |
¥450.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BDB-6-5mg |
BDP R6G NHS ester |
335193-70-9 | >95.00% | 5mg |
¥1070.0 | 2023-09-19 |
BDP R6G NHS ester 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Somayeh Khajehpour Tadavani,Anand Yethiraj Soft Matter, 2017,13, 7412-7424
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
335193-70-9 (BDP R6G NHS ester) 関連製品
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
